2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
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Overview
Description
2H-Pyran-2-one, 3-ethyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the class of pyranones. This compound is characterized by a six-membered ring containing an oxygen atom and a carbonyl group. The presence of the ethyl group at the 3-position and the dihydro nature of the 5,6-positions make it a unique derivative of pyran-2-one.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For instance, the reaction of ethyl acetoacetate with ethyl vinyl ether under acidic conditions can lead to the formation of the desired compound through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3-ethyl-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various derivatives of pyranones, such as hydroxylated or alkylated pyranones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Pyran-2-one, 3-ethyl-5,6-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A closely related compound with similar structural features but lacking the ethyl group at the 3-position.
6-Ethyl-5,6-dihydro-2H-pyran-2-one: Another derivative with an ethyl group at the 6-position instead of the 3-position.
Uniqueness
The presence of the ethyl group at the 3-position in 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- imparts unique chemical and physical properties, distinguishing it from other similar compounds.
Properties
CAS No. |
85287-76-9 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
5-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3 |
InChI Key |
INUWDFWUTRAQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCOC1=O |
Origin of Product |
United States |
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